Wilforol B

Natural product chemistry Triterpenoid rearrangement Structure-activity relationship

Wilforol B is a pentacyclic D:A-friedo-24-noroleanane triterpenoid (C29H38O4, MW 450.6) originally isolated from the root bark of Tripterygium wilfordii (Thunder God Vine). It belongs to a small, structurally restricted group of quinoid and aromatic nor-oleanane pigments—alongside celastrol and pristimerin—found almost exclusively in the Celastraceae and Hippocrateaceae plant families.

Molecular Formula C29H38O4
Molecular Weight 450.6 g/mol
Cat. No. B1247630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilforol B
Molecular FormulaC29H38O4
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3(C(=CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C2=CC(=C1O)O)C
InChIInChI=1S/C29H38O4/c1-17-18-7-9-27(4)20(19(18)15-21(30)23(17)31)8-10-28(5)22-16-26(3,24(32)33)12-11-25(22,2)13-14-29(27,28)6/h7-9,15,22,30-31H,10-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27-,28+,29-/m1/s1
InChIKeyCBCMYJMFDLVEHM-MNCHQJGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wilforol B: A Triterpenoid KDR Inhibitor and Low-Toxicity Celastrol Alternative from Tripterygium wilfordii


Wilforol B is a pentacyclic D:A-friedo-24-noroleanane triterpenoid (C29H38O4, MW 450.6) originally isolated from the root bark of Tripterygium wilfordii (Thunder God Vine) [1]. It belongs to a small, structurally restricted group of quinoid and aromatic nor-oleanane pigments—alongside celastrol and pristimerin—found almost exclusively in the Celastraceae and Hippocrateaceae plant families [2]. Wilforol B is also identified as the acidic rearrangement product (gastric metabolite) of celastrol, sharing the same molecular formula but possessing a distinct aromatic skeleton, and has been patented as a VEGFR-2 (KDR) kinase inhibitor for anti-tumor angiogenesis applications [3][4].

KDR pathway inhibition study fit
HTRF assay-compatible KDR kinase inhibitor from natural product origin
Non-electrophilic triterpenoid probe
Structurally verified catechol scaffold; no quinone methide reactivity
Identity-confirmed natural product
Defined optical rotation and melting point for QC authentication

Why Wilforol B Cannot Be Replaced by Celastrol, Wilforol A, or Generic Triterpenoids in Targeted Angiogenesis Research


Within the Tripterygium-derived triterpenoid class, subtle structural variations produce divergent pharmacological and toxicological profiles that preclude simple interchange. Celastrol, the most studied analog, is a quinone methide with broad activity but significant systemic toxicity—including gastrointestinal injury, hepatotoxicity, and myelosuppression—that has repeatedly limited its clinical translation [1]. Wilforol A (C29H38O5) carries an additional oxygen atom and demonstrates glioma-selective cytotoxicity via PI3K/AKT pathway modulation (IC50 6–11 μM), a mechanism distinct from Wilforol B's KDR kinase inhibition [2]. Wilforol B is uniquely formed via acid-catalyzed rearrangement of celastrol (optimal pH 1, room temperature), converting the quinoid system to an aromatic catechol-bearing scaffold—a transformation that preserves anticancer potency while substantially reducing acute toxicity [3]. These structural, mechanistic, and toxicological differences mean that selecting Wilforol B versus celastrol or Wilforol A is a decision with material consequences for experimental outcomes, particularly in angiogenesis-focused programs where KDR target engagement and an improved safety margin are both required.

Property
Wilforol B (target)
Celastrol / Wilforol A
Mechanism
KDR kinase inhibition (HTRF-verified)
Celastrol: NF-κB / proteasome; Wilforol A: PI3K/AKT
Electrophilicity
Aromatic catechol (non-electrophilic)
Celastrol: quinone methide (Michael acceptor)
Safety-related endpoint context
Reported lower toxicity vs celastrol in acute model
Celastrol: GI, hepatic, hematopoietic toxicity reported

Quantitative Comparator Evidence for Wilforol B: Structure-Toxicity Differentiation, KDR Inhibition, and Cellular Selectivity


Structural Divergence from Celastrol: Acid-Catalyzed Skeletal Rearrangement Confers a Distinct Pharmacophore

Wilforol B is not a minor congener of celastrol but a structurally distinct acid-rearrangement product. Under optimal acidic conditions (pH 1, room temperature), celastrol undergoes Wagner-Meerwein-type rearrangement converting the quinone methide A-ring to an aromatic catechol system while retaining the same molecular formula (C29H38O4). This transformation was monitored by HPLC to establish the reaction endpoint [1]. In contrast, celastrol retains the electrophilic quinone methide moiety critical to its proteasome inhibition (IC50 2.5 μM against purified 20S proteasome chymotrypsin-like activity) but also linked to off-target toxicity [2]. The aromatic scaffold of Wilforol B eliminates this Michael-acceptor electrophilicity, providing a structurally verifiable basis for its differentiated pharmacological profile.

Pharmacophore divergence
Cross-study comparable
Wilforol B: aromatic catechol A-ring; C29H38O4; no Michael acceptor electrophilicity. Celastrol: quinone methide A-ring; same formula C29H38O4; distinct skeleton via acid-catalyzed rearrangement at pH 1, RT.
Differentiated pharmacophore context; non-electrophilic scaffold supports KDR-targeted studies.
Skeletal isomer verified by 1H-NMR, 13C-NMR, ESI-MS; celastrol proteasome CT-L IC50 2.5 μM for reference.
Natural product chemistry Triterpenoid rearrangement Structure-activity relationship

Reduced Acute Toxicity Relative to Celastrol Despite Comparable Anticancer Potency

In a direct comparative study, Wilforol B (the gastric metabolite of celastrol) exhibited anticancer activity similar to celastrol across multiple cell lines while demonstrating lower toxicity in an acute toxicity experiment [1]. Celastrol's clinical development has been consistently hampered by severe toxicity, including gastrointestinal injury (mediated via FXR-JNK axis dysregulation), hepatotoxicity (ALT/AST elevation at 10 mg/kg in mice), and myelosuppression [2][3]. Although exact LD50 or MTD values for Wilforol B have not been published in peer-reviewed form, the thesis data explicitly states that Wilforol B showed 'lower toxicity than celastrol in acute toxicity experiments' [1]. Celastrol's known acute toxicity in mice includes hunched posture, ruffled fur, and specific impairment of B cell and erythrocyte development at high doses [3].

Toxicity endpoint comparison
Cross-study comparable
Wilforol B showed lower toxicity than celastrol in acute toxicity experiment. Celastrol: known GI injury, hepatotoxicity (ALT/AST elevation at 10 mg/kg in mice), B cell/erythrocyte impairment.
Reported model-safety endpoint context; quantitative reduction indices not publicly disclosed.
MTT assay across A549, HepG2, MDA-MB-231, HUVEC; exact LD50 not published in peer-reviewed form.
Toxicology Anticancer therapeutics Therapeutic index

KDR (VEGFR-2) Kinase Inhibition: A Patent-Defined Mechanism Distinct from Celastrol's Polypharmacology

Wilforol B has been specifically characterized as a KDR (VEGFR-2) kinase inhibitor using a validated Homogeneous Time-Resolved Fluorescence (HTRF) high-throughput screening platform [1]. The assay was optimized for KDR kinase concentration (0.1 ng/μL), incubation time (1 hour), substrate concentration (94.90 nM), ATP concentration (0.75 μM), and Biotin/SA signal-to-noise ratio (4:1). The positive control SU5416 (a known ATP-competitive KDR inhibitor, Ki = 0.16 μmol/L) yielded an IC50 of 1028 nM, confirming model reliability (Z' factor validation) [1]. Wilforol B's IC50 was determined from a full concentration-response curve (Figure 8 of the patent), though the exact value is not publicly disclosed in the accessible patent abstract. In contrast, celastrol's anti-angiogenic mechanism is attributed primarily to NF-κB pathway suppression and proteasome inhibition rather than direct KDR kinase domain antagonism [2].

KDR kinase inhibition
Cross-study comparable
Wilforol B: concentration-dependent KDR inhibition (HTRF KinEASE-TK). Positive control SU5416 IC50 = 1028 nM (same platform). Celastrol: no reported direct KDR kinase domain inhibition.
Patent-defined KDR pathway-study fit; distinct from indirect anti-angiogenic mechanisms.
KDR 0.1 ng/μL; ATP 0.75 μM; substrate 94.90 nM; 1 h incubation; exact Wilforol B IC50 not publicly disclosed.
Angiogenesis inhibition KDR kinase assay HTRF screening

Physicochemical Identity: Defined Optical Rotation and Melting Point for Quality Control and Reproducibility

Wilforol B has well-defined, publicly available physicochemical constants that enable rigorous authentication, distinguishing it from frequently misidentified or impure natural product samples. The compound exhibits a specific optical rotation of [α]D -46° (c 0.68, CHCl3) and a melting point of 194°C (from acetone) with decomposition [1]. By comparison, Wilforol A (C29H38O5) has a different molecular formula and optical rotation due to its distinct oxygenation pattern [2]. Celastrol, sharing the same formula C29H38O4 but with a different skeleton, has different chromatographic retention and optical properties. These values provide immediate, low-cost identity verification without requiring full NMR analysis.

QC authentication values
Supporting evidence
[α]D -46° (c 0.68, CHCl3); mp 194°C (Me2CO, decomp.); MW 450.6; C29H38O4. Distinct from Wilforol A (C29H38O5, MW 466.6).
Supports identity verification upon receipt via polarimetry and melting point.
Comparator values for celastrol under identical measurement conditions not compiled in single cross-reference study.
Analytical chemistry Quality control Compound authentication

Optimal Use Cases for Wilforol B Based on Evidenced Differentiation


Anti-Angiogenesis Lead Optimization: KDR Kinase Inhibitor with Reduced Toxicity Liability

Wilforol B is best deployed in early-stage anti-angiogenic drug discovery programs where direct VEGFR-2 (KDR) kinase inhibition is the desired mechanism, and where the well-documented systemic toxicity of celastrol (gastrointestinal, hepatic, hematopoietic) would confound in vivo efficacy readouts [1]. The patent-defined HTRF screening platform (KDR kinase at 0.1 ng/μL, ATP 0.75 μM, 1 h incubation) provides a validated, transferable assay for structure-activity relationship expansion around the wilforol scaffold [2]. Researchers should prioritize Wilforol B over celastrol when the therapeutic hypothesis requires VEGFR-2 kinase domain engagement rather than broad proteasome or NF-κB inhibition, and when a non-electrophilic chemotype is preferred for selectivity optimization.

Celastrol-to-Wilforol B Bioconversion Studies: Prodrug and Metabolism Research

Wilforol B's identity as the acid-catalyzed gastric rearrangement product of celastrol (optimal conversion at pH 1, room temperature) positions it as a critical analytical standard and reference compound for studies of celastrol's oral bioavailability, gastric metabolism, and prodrug design [1]. Pharmacokinetic or metabolism laboratories investigating the disposition of celastrol-containing preparations should include Wilforol B as a quantitative reference standard to determine the extent of gastric conversion in vivo, as celastrol-derived gastrointestinal toxicity may be partly modulated by the ratio of parent to rearranged product reaching the intestinal epithelium [3].

Triterpenoid Selectivity Profiling: Discriminating KDR-Dependent from PI3K/AKT-Dependent Anti-Proliferative Effects

Wilforol B (KDR inhibitor) and Wilforol A (PI3K/AKT pathway inhibitor with glioma-selective IC50 6–11 μM) represent mechanistically orthogonal tool compounds within the same triterpenoid chemotype [1]. Researchers conducting pathway deconvolution studies in angiogenesis-dependent tumor models can use Wilforol B as a KDR-selective probe alongside Wilforol A as a PI3K/AKT-selective probe to dissect the relative contributions of these signaling cascades to tumor growth and survival. This paired-compound strategy is uniquely enabled by the structural similarity but mechanistic divergence of the wilforol series.

Natural Product Library Screening for Angiogenesis Modulators: Quality-Controlled Hit Triage

For high-throughput or medium-throughput screening campaigns targeting angiogenesis pathways, Wilforol B offers an advantage as a QC-verified natural product hit with defined identity parameters (optical rotation [α]D -46°, mp 194°C decomp.) [1]. Unlike many natural product isolates that arrive with ambiguous purity or identity, Wilforol B can be authenticated immediately upon receipt using polarimetry and melting point determination, reducing the risk of pursuing false positives arising from misidentified or degraded samples. Its KDR inhibitory activity, demonstrated in a validated HTRF assay with a known positive control (SU5416 IC50 1028 nM), provides a benchmark for hit confirmation and potency ranking [2].

Application
Selection Property
Validation Focus
KDR pathway inhibition research
KDR kinase inhibitor with non-electrophilic scaffold
HTRF assay system transfer; model-response endpoint context
Celastrol prodrug and gastric metabolism studies
Acid-rearrangement product reference standard
Gastric conversion ratio; exposure-model interpretation
Triterpenoid pathway deconvolution studies
Mechanistically orthogonal to Wilforol A (PI3K/AKT)
KDR-dependent vs PI3K/AKT-dependent endpoint discrimination
Natural product angiogenesis screening triage
QC-verified identity with defined optical and thermal constants
Polarimetry and melting point authentication; hit confirmation benchmark
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